1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane
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Overview
Description
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane is a fluorinated organic compound with the molecular formula C₅H₅F₇O and a molecular weight of 214.0814 g/mol . This compound is characterized by its unique structure, which includes both tetrafluoro and trifluoromethoxy groups. It is often used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of 1,1,1,2-tetrafluorobutane with trifluoromethanol in the presence of a catalyst . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable, non-reactive medium.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug delivery systems due to its stability and inertness.
Mechanism of Action
The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane exerts its effects is primarily through its interactions with other molecules. Its fluorinated groups can engage in strong interactions with other fluorinated compounds, leading to unique reactivity patterns. The molecular targets and pathways involved often depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane can be compared with similar compounds such as:
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: This compound has a similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: This ether has a different connectivity of fluorinated groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of tetrafluoro and trifluoromethoxy groups, which confer unique stability and reactivity patterns not seen in other similar compounds.
Properties
CAS No. |
200501-98-0 |
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Molecular Formula |
C5H5F7O |
Molecular Weight |
214.08 g/mol |
IUPAC Name |
1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane |
InChI |
InChI=1S/C5H5F7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h2H2,1H3 |
InChI Key |
CVIXMBCGUZGAQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)(F)F)(OC(F)(F)F)F |
Origin of Product |
United States |
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